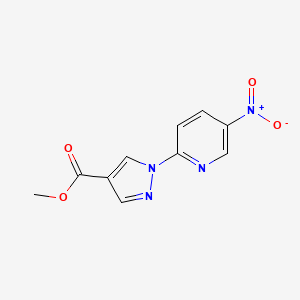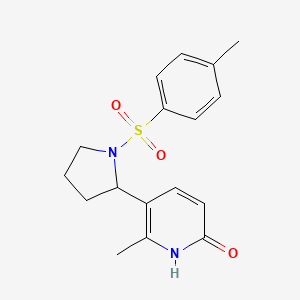![molecular formula C11H11NO5 B11814263 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone](/img/structure/B11814263.png)
1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone is a complex organic compound that belongs to the class of nitroaromatic compounds It features a unique structure with a nitro group attached to a benzo[b][1,4]dioxepin ring system, which is further connected to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone typically involves the nitration of a precursor compound, followed by cyclization and functional group transformations
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions, utilizing robust and scalable processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso and amino derivatives.
Reduction: Formation of hydroxylamine and amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
- 3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives
- N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl) derivatives
Comparison: 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone stands out due to its unique combination of a nitro group and an ethanone moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Eigenschaften
Molekularformel |
C11H11NO5 |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
1-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanone |
InChI |
InChI=1S/C11H11NO5/c1-7(13)8-5-10-11(6-9(8)12(14)15)17-4-2-3-16-10/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
KZRWUTBZYGDPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



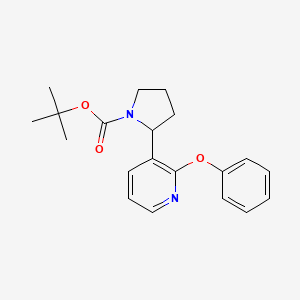

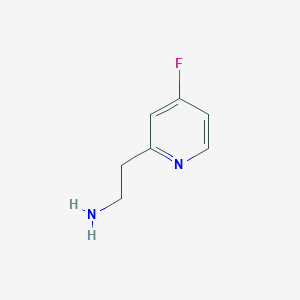
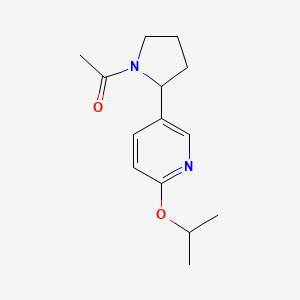
![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)
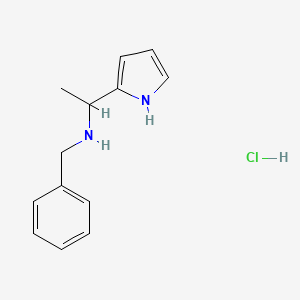


![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)

